molecular formula C24H27ClN4O3 B11018233 N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide

N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11018233
M. Wt: 454.9 g/mol
InChI Key: VGZOWJGFVZWWEI-UHFFFAOYSA-N
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Description

N~2~-{4-[4-(3-Chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide is a synthetic compound featuring a 3-chlorophenyl-substituted piperazine moiety linked via a 4-oxobutyl chain to a 4-methoxy-1H-indole-2-carboxamide core. This structure combines pharmacophoric elements critical for interactions with neurological and anti-infective targets.

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H27ClN4O3/c1-32-22-8-3-7-20-19(22)16-21(27-20)24(31)26-10-4-9-23(30)29-13-11-28(12-14-29)18-6-2-5-17(25)15-18/h2-3,5-8,15-16,27H,4,9-14H2,1H3,(H,26,31)

InChI Key

VGZOWJGFVZWWEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds for Comparison :

N~2~-{4-[4-(4-Methoxyphenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide (CAS: 951992-14-6) Structural Differences: The piperazine ring is substituted with a 4-methoxyphenyl group instead of 3-chlorophenyl. Molecular weight and formula (C24H28N4O3, MW 420.5) are identical to the target compound, indicating similar scaffold stability . Reported Activity: Implicated in signaling pathways and anti-infection agents, though specific targets remain unlisted .

(2S)-2-{[4-(3-Chlorophenyl)PIPERAZINE-1-CARBONYL]AMINO}-N-(1H-Indol-6-YL)Propanamide (CAS: 1314017-46-3) Structural Differences: Features an indole-6-ylamino group and a propanamide linker instead of the 4-methoxyindole-2-carboxamide and oxobutyl chain. Impact: The stereospecific (S)-propanamide linker may influence target selectivity (e.g., proteases or neurotransmitter receptors). The indole-6-yl substitution could alter binding kinetics compared to the 4-methoxyindole-2-carboxamide .

Triazole-Thione Derivatives (e.g., CAS: 1349172-90-2, 1349172-92-4)

  • Structural Differences : Replace the indole-carboxamide core with a triazole-thione scaffold. Piperazine/morpholine substituents vary (e.g., 3-chlorophenyl, 4-bromophenyl).
  • Impact : The triazole-thione core may target enzymes like carbonic anhydrase or kinases. Yields during synthesis (75–82%) suggest feasible scalability, but biological data are absent .

Research Findings and Hypotheses

  • Electron Effects : The 3-chlorophenyl group’s electron-withdrawing nature may enhance binding to serotonin or dopamine receptors, common targets for piperazine derivatives. In contrast, the 4-methoxyphenyl analog’s electron-donating group could reduce affinity but improve pharmacokinetics .
  • Linker Flexibility : The oxobutyl chain in the target compound may confer better metabolic stability compared to shorter linkers (e.g., propanamide), as longer chains resist rapid enzymatic cleavage .
  • Core Structure : Indole-carboxamide derivatives are associated with anti-infective and CNS activity, while triazole-thiones are often explored as enzyme inhibitors. This suggests divergent therapeutic applications despite shared substituents .

Biological Activity

The compound N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-4-methoxy-1H-indole-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C24H27ClN4O3, with a molecular weight of 454.9 g/mol. The structure includes an indole ring, a carboxamide group, and a piperazine moiety, which are known to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to This compound exhibit significant anticancer activity. For instance, compounds derived from indole and piperazine frameworks have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCell LineIC50 (µM)
3bMCF-75.0
3eA54910.0
3gHek29315.0

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems. Compounds similar to This compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Inhibition of cholinesterase enzymes (AChE and BChE) is a key mechanism through which these compounds exert their effects.

EnzymeIC50 (µM)
AChE19.2
BChE13.2

These findings indicate that the compound may help alleviate cognitive decline associated with Alzheimer's disease by enhancing cholinergic neurotransmission .

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act on various neurotransmitter receptors due to its structural features.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and neurodegeneration.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, suggesting a strong potential for therapeutic applications .

Case Studies

Recent research has focused on the synthesis and evaluation of similar compounds to elucidate their biological activities:

  • A study demonstrated that derivatives of indole-piperazine hybrids had significant cytotoxic effects against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Another investigation into the neuroprotective potential of related compounds revealed that modifications in the phenyl substituents significantly affected their inhibitory activity against cholinesterases, suggesting a structure-activity relationship that could inform future drug design .

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